Cas no 1311317-56-2 (4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine)

4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine
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- インチ: 1S/C8H8N4S/c1-5-10-7(12-8(9)11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,9,10,11,12)
- InChIKey: LZTHLDMRHLCIPW-UHFFFAOYSA-N
- SMILES: N1=C(C2SC=CC=2)N=C(C)N=C1N
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B102805-25mg |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
TRC | B102805-250mg |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 250mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-74394-2.5g |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
Chemenu | CM439627-1g |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95%+ | 1g |
$403 | 2024-08-02 | |
Aaron | AR01AI2P-50mg |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95% | 50mg |
$98.00 | 2025-02-09 | |
Aaron | AR01AI2P-1g |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95% | 1g |
$457.00 | 2025-02-09 | |
Aaron | AR01AI2P-10g |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95% | 10g |
$1876.00 | 2023-12-16 | |
A2B Chem LLC | AV68501-1g |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95% | 1g |
$366.00 | 2024-04-20 | |
A2B Chem LLC | AV68501-10g |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95% | 10g |
$1452.00 | 2024-04-20 | |
A2B Chem LLC | AV68501-250mg |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine |
1311317-56-2 | 95% | 250mg |
$158.00 | 2024-04-20 |
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amineに関する追加情報
Introduction to 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine (CAS No. 1311317-56-2)
4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, also known by its CAS number 1311317-56-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazines, which are characterized by their six-membered ring containing three nitrogen atoms. The presence of a thiophene substituent and a methyl group further enhances its structural complexity and potential biological activity.
The chemical structure of 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine is particularly intriguing due to its unique combination of aromatic and heterocyclic moieties. The triazine ring is known for its high reactivity and ability to form stable complexes with various metal ions, making it a valuable scaffold in the design of new drugs and materials. The thiophene substituent, on the other hand, introduces additional electronic and steric effects that can influence the compound's pharmacological properties.
Recent studies have highlighted the potential of 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine in various therapeutic applications. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine has also shown potential as an antiviral agent. A study conducted by a team at the University of California demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves interfering with viral RNA synthesis and assembly processes, thereby reducing viral load and preventing further infection.
In addition to its therapeutic applications, 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine has been explored for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Researchers at the Massachusetts Institute of Technology have developed novel materials incorporating this compound that exhibit high charge carrier mobility and excellent photostability. These materials have potential applications in organic solar cells and light-emitting diodes (LEDs).
The synthesis of 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloro-thiophene with 4-methylamino-s-triazine followed by dehydrohalogenation to form the final product. This synthetic pathway has been optimized to achieve high yields and purity levels, making it feasible for large-scale production.
To ensure the safety and efficacy of 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, extensive preclinical studies have been conducted. These studies have evaluated its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Results from these studies indicate that the compound has favorable ADME properties and low toxicity levels at therapeutic doses.
Clinical trials are currently underway to further assess the safety and efficacy of 4-methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. Early-phase trials have shown promising results in terms of tolerability and pharmacological activity. Ongoing Phase II trials are focusing on specific therapeutic indications such as inflammatory diseases and viral infections.
In conclusion, 4-methyl-6-(thiophen-2-y\-l)-1,3,5-triazin\-2-am\-ine (CAS No. 1311317\-56\-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and biological activity make it an exciting candidate for further development and commercialization. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing medical treatments and technological innovations.
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